![molecular formula C22H24N4O2S B2358225 2-(4-methoxyphenyl)-3-(methylsulfanyl)-N~8~-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894878-66-1](/img/structure/B2358225.png)
2-(4-methoxyphenyl)-3-(methylsulfanyl)-N~8~-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-3-(methylsulfanyl)-N~8~-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a useful research compound. Its molecular formula is C22H24N4O2S and its molecular weight is 408.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Spirocyclic Compounds
Research by Pearson (1979) details the synthesis of spirocyclic compounds, such as methyl 8-methoxy-2-oxospiro[4.5]deca-6,8-diene-3-carboxylate, using methods that could potentially apply to the synthesis of 2-(4-methoxyphenyl)-3-(methylsulfanyl)-N8-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide (Pearson, 1979).
Development of Spiro Compounds with Antiviral Activity
A study conducted by Apaydın et al. (2020) involves the design and synthesis of spirothiazolidinone derivatives with significant antiviral activity. This research could be relevant for exploring the antiviral potential of the specific spiro compound (Apaydın et al., 2020).
Role in Synthesizing ORL1 (orphanin FQ/nociceptin) Receptor Agonists
Röver et al. (2000) discuss the synthesis of 1,3,8-triazaspiro[4.5]decan-4-ones, which are high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. This research provides insights into how the chemical structure might be used in receptor-targeted therapies (Röver et al., 2000).
Copper-Catalyzed Oxidative ipso-Cyclization
Qian et al. (2015) detail a copper-catalyzed oxidative ipso-cyclization method for synthesizing azaspiro[4.5]deca-3,6,9-triene-2,8-diones. This technique could be relevant for the synthesis of the spiro compound , highlighting a potential route for its preparation (Qian et al., 2015).
Antibacterial and Antifungal Activities
Patil et al. (2010) conducted a study on novel triazolo-3-ones, revealing significant antibacterial and antifungal activities. This study might provide a context for the potential biological activities of the specific spiro compound in focus (Patil et al., 2010).
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-3-methylsulfanyl-N-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-28-18-10-8-16(9-11-18)19-20(29-2)25-22(24-19)12-14-26(15-13-22)21(27)23-17-6-4-3-5-7-17/h3-11H,12-15H2,1-2H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWONGDOCYHXOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=CC=CC=C4)N=C2SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

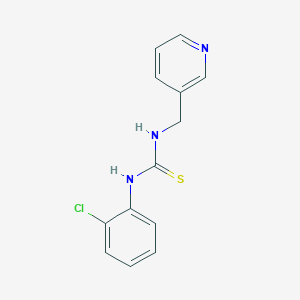
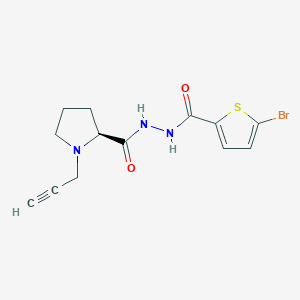

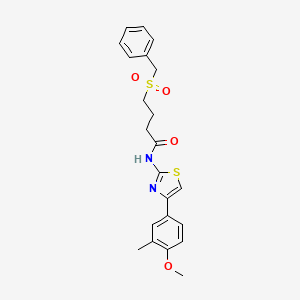
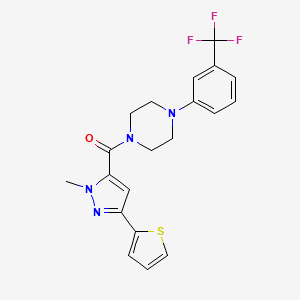
![N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2358150.png)
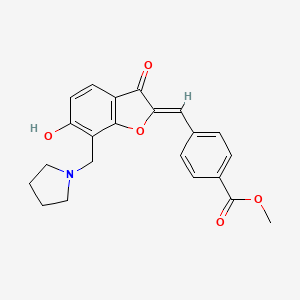
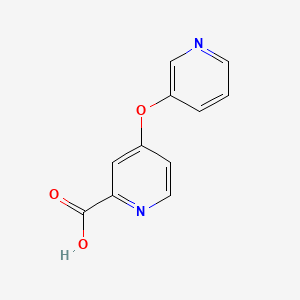
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2358157.png)
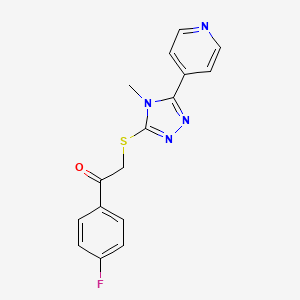
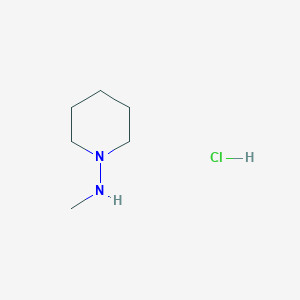
![2-((5-(3,6-dichlorobenzo[b]thiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2358162.png)
![8-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2358163.png)
